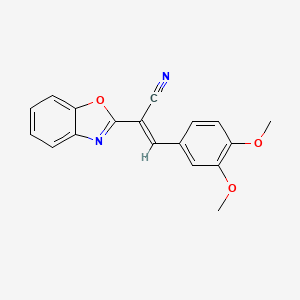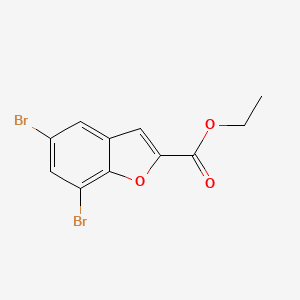![molecular formula C17H25NO5S B2628565 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide CAS No. 946286-02-8](/img/structure/B2628565.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . The cycloheptyl group is a seven-membered cycloalkane ring, and the propane-1-sulfonamide part suggests the presence of a sulfonamide functional group, which is a common feature in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group would contribute to aromaticity, and the sulfonamide group could participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .
Wissenschaftliche Forschungsanwendungen
Theoretical Investigation of Sulfonamides as COVID-19 Drugs
Sulfonamide derivatives have been studied for their antimalarial activity and potential application against COVID-19 through computational calculations and molecular docking studies. These compounds, including sulfonamides with specific moieties, have shown significant inhibitory activity against various targets, suggesting a promising approach for drug discovery against malaria and COVID-19 (Fahim & Ismael, 2021).
Synthesis and Antibacterial Evaluation
Research has also focused on synthesizing sulfonamide derivatives with antibacterial properties. A study highlighted the synthesis of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide and their significant in vitro antibacterial activity. This research contributes to the development of new antibacterial agents with potential applications in treating bacterial infections (Siddiqa et al., 2014).
Catalytic Applications in Organic Synthesis
Sulfonamides have been used as catalysts in organic synthesis, demonstrating the versatility and importance of sulfonamide compounds in facilitating chemical reactions. For instance, N-bromo sulfonamide reagents have been applied in the synthesis of octahydroxanthene derivatives, showcasing the role of sulfonamides in promoting efficient chemical transformations (Khazaei et al., 2016).
Antimicrobial and Molecular Docking Studies
Another study synthesized 1,3-benzoxazole-5-sulfonamide derivatives and tested their antimicrobial potential against various bacterial and fungal strains. Some compounds exhibited comparable or superior activity to reference drugs, underscoring the therapeutic potential of sulfonamide derivatives in antimicrobial treatments (Bm et al., 2016).
Synthesis of Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions represents another application of sulfonamide chemistry in creating bioactive molecules. These cyclic compounds have shown potential as histamine H3 receptor antagonists, highlighting the diverse biological activities of sulfonamide derivatives (Greig et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c19-24(20,18-14-6-3-1-2-4-7-14)11-5-10-21-15-8-9-16-17(12-15)23-13-22-16/h8-9,12,14,18H,1-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFPTGHRPQHNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)


![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)


![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2628492.png)

![N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2628495.png)



![2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2628504.png)